molecular formula C14H9NO3 B13941329 Benzo[f]quinoline-2-carboxylicacid, 1-hydroxy- CAS No. 854047-42-0

Benzo[f]quinoline-2-carboxylicacid, 1-hydroxy-

Cat. No.: B13941329
CAS No.: 854047-42-0
M. Wt: 239.23 g/mol
InChI Key: AGVXDOGCDADXNV-UHFFFAOYSA-N
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Description

Benzo[f]quinoline-2-carboxylic acid, 1-hydroxy- is a heterocyclic aromatic compound with the molecular formula C14H9NO3. It is a derivative of quinoline, which is a nitrogen-based heterocyclic aromatic compound. This compound is known for its unique structure, which includes a benzene ring fused with a quinoline moiety, and a carboxylic acid group at the 2-position and a hydroxyl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[f]quinoline-2-carboxylic acid, 1-hydroxy- can be achieved through various synthetic routes. One common method involves the cyclization of aryl methyl ketones, arylamines, and 1,3-dicarbonyl compounds. This reaction is typically carried out under mild conditions using a metal-free process, achieving good yields . Another method involves the use of nanostructured TiO2 photocatalysts under solvent-free conditions and microwave irradiation .

Industrial Production Methods

Industrial production of this compound often involves green and sustainable chemical processes. These methods include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .

Chemical Reactions Analysis

Types of Reactions

Benzo[f]quinoline-2-carboxylic acid, 1-hydroxy- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which are valuable in medicinal and industrial chemistry .

Scientific Research Applications

Benzo[f]quinoline-2-carboxylic acid, 1-hydroxy- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: This compound is a key intermediate in the synthesis of various pharmaceutical agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzo[f]quinoline-2-carboxylic acid, 1-hydroxy- involves its interaction with molecular targets and pathways in biological systems. It can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzo[f]quinoline-2-carboxylic acid, 1-hydroxy- include other quinoline derivatives such as:

  • Quinoline-2-carboxylic acid
  • 4-Hydroxyquinoline
  • 2-Hydroxyquinoline

Uniqueness

What sets Benzo[f]quinoline-2-carboxylic acid, 1-hydroxy- apart from these similar compounds is its unique combination of a hydroxyl group at the 1-position and a carboxylic acid group at the 2-position. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-oxo-4H-benzo[f]quinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-13-10(14(17)18)7-15-11-6-5-8-3-1-2-4-9(8)12(11)13/h1-7H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVXDOGCDADXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)C(=CN3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397836
Record name Benzo[f]quinoline-2-carboxylicacid, 1-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854047-42-0
Record name Benzo[f]quinoline-2-carboxylicacid, 1-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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